Ethyl 3-amino-2-methylbut-2-enoate

Description

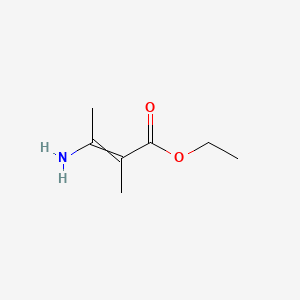

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5(2)6(3)8/h4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHWYDQKFSHGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-amino-2-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-amino-2-methylbut-2-enoate, a valuable intermediate in organic synthesis. This document details the experimental protocol for its preparation and outlines the analytical techniques used to confirm its structure and purity.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation reaction of a β-keto ester, ethyl 2-methyl-3-oxobutanoate, with an amine source, typically ammonium hydroxide. This reaction, a variation of the Bohlmann-Rahtz pyridine synthesis, yields the corresponding enamine.

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound is described below, based on a method reported in the total synthesis of 5-hydroxyomeprazole.[1]

Materials:

-

Ethyl 2-methyl-3-oxobutanoate

-

Ammonium hydroxide (NH₄OH) solution

-

Ice-cold water

-

Hexane

Procedure:

-

Ethyl 2-methyl-3-oxobutanoate (30 g, 0.21 mol) is dissolved in ammonium hydroxide (50 mL).

-

The resulting solution is stirred at 20 °C for 72 hours.

-

The precipitate formed is collected by filtration.

-

The collected solid is washed several times with ice-cold water.

-

The crude product is recrystallized from hexane to yield pure this compound as colorless crystals.

Yield: The reported yield for this procedure is 12.5 g (42%).[1]

Synthesis Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-aminobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 3-aminobut-2-enoate (CAS No: 7318-00-5). It is important to note that the user query specified "Ethyl 3-amino-2-methylbut-2-enoate". However, extensive database searches indicate that this name is likely a misnomer, as the vast majority of scientific literature and commercial products refer to Ethyl 3-aminobut-2-enoate , also known by its common synonym, Ethyl 3-aminocrotonate . This guide will, therefore, focus on the latter, more widely recognized compound.

Ethyl 3-aminobut-2-enoate is a valuable synthetic intermediate, particularly in the pharmaceutical industry. Its primary application lies in the Hantzsch pyridine synthesis, a multicomponent reaction used to produce dihydropyridines.[1] These structures are the core of several calcium channel blocker drugs.[1][2] This guide offers a detailed exploration of its chemical and physical characteristics, experimental protocols for their determination, and its role in synthetic pathways.

Physicochemical Properties

The physicochemical properties of Ethyl 3-aminobut-2-enoate are summarized in the table below. These parameters are crucial for its handling, reaction optimization, and in silico modeling.

| Property | Value |

| CAS Number | 7318-00-5[2][3] |

| Molecular Formula | C₆H₁₁NO₂[2][3] |

| Molecular Weight | 129.16 g/mol [2] |

| Melting Point | 33-35 °C[3] |

| Boiling Point | 210-215 °C[3] |

| Density | 1.022 g/mL at 25 °C[3] |

| Refractive Index | 1.4990 - 1.5020 at 20 °C |

| Solubility | Soluble in water (26 g/L at 25°C), chloroform, and methanol.[3] |

| pKa (Predicted) | 5.32 ± 0.70 |

| logP (Computed) | 1.0 (XLogP3-AA) |

| Appearance | White or colorless to light yellow powder or low melting solid/liquid.[4][5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and synthesis are provided below.

Synthesis of Ethyl 3-aminobut-2-enoate

This protocol describes the synthesis from ethyl acetoacetate and ammonium acetate.

Materials:

-

Ethyl acetoacetate

-

Ammonium acetate

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Brine solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Thin-layer chromatography (TLC) apparatus (with Ethyl acetate/Hexane as eluent)

Procedure:

-

In a round-bottom flask, dissolve ammonium acetate (3 molar equivalents) in methanol.

-

To this solution, add ethyl acetoacetate (1 molar equivalent).[6]

-

Stir the reaction mixture at room temperature for approximately 20 hours.[6]

-

Monitor the reaction progress using thin-layer chromatography with a 25% ethyl acetate in hexanes mobile phase.[6]

-

Once the starting material is consumed, remove the methanol using a rotary evaporator.[6]

-

Dissolve the resulting residue in dichloromethane.[6]

-

Transfer the solution to a separatory funnel and wash it three times with brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate.[6]

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.[6]

-

The product can be further purified by column chromatography if necessary.

Determination of Melting Point

This protocol utilizes the capillary tube method.

Materials:

-

Dry, powdered sample of Ethyl 3-aminobut-2-enoate

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with a high-boiling point oil

-

Thermometer

Procedure:

-

Pack a small amount of the dry, powdered sample into a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Determination of Boiling Point

This protocol uses the micro-boiling point method.

Materials:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Liquid sample of Ethyl 3-aminobut-2-enoate

-

Heating bath (e.g., Thiele tube with silicone oil)

-

Thermometer

Procedure:

-

Place a small amount (a few milliliters) of the liquid sample into the fusion tube.

-

Invert a capillary tube (sealed end up) and place it inside the fusion tube containing the sample.

-

Attach the fusion tube to a thermometer.

-

Heat the apparatus slowly and uniformly.

-

Observe the capillary tube. A steady stream of bubbles will emerge as the liquid's vapor pressure increases.

-

Note the temperature at which the bubbling stops, and the liquid begins to enter the capillary tube. This temperature is the boiling point.

Determination of pKa

Materials:

-

Ethyl 3-aminobut-2-enoate solution (e.g., 1mM)[7]

-

Standardized hydrochloric acid (HCl) solution (0.1 M)[7]

-

Standardized sodium hydroxide (NaOH) solution (0.1 M)[7]

-

Potassium chloride (KCl) solution (0.15 M) to maintain ionic strength[2]

-

Calibrated pH meter with an electrode

-

Burette

-

Magnetic stirrer

Procedure:

-

Prepare a 1mM solution of the sample.[7]

-

Make the solution acidic by adding 0.1 M HCl to a pH of approximately 1.8-2.0.[2]

-

Titrate the solution with 0.1 M NaOH, adding the titrant in small increments.[7]

-

After each addition, record the pH value once it has stabilized.

-

Continue the titration until the pH reaches around 12.0-12.5.[2]

-

Plot the pH values against the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Materials:

-

Ethyl 3-aminobut-2-enoate stock solution

-

A series of buffer solutions with known pH values

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of solutions with a constant concentration of the sample in buffers of varying pH.

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 230-500 nm).

-

Identify the wavelengths of maximum absorbance for the acidic and basic forms of the compound.

-

Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Analytical Workflows

Gas Chromatography-Mass Spectrometry (GC-MS)

Based on available data for ethyl 3-aminocrotonate, a general GC-MS workflow can be proposed.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for polar compounds (e.g., a wax-type column like Carbowax or a mid-polarity column like DB-17).

Proposed GC Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 220°C.

-

Hold: 5 minutes at 220°C.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-300

-

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be adapted for the analysis of Ethyl 3-aminobut-2-enoate. The following is a proposed starting method based on the analysis of its methyl analog.[7]

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Proposed HPLC Parameters:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility or phosphoric acid for UV detection).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at a wavelength determined from a UV scan of the compound.

-

Injection Volume: 10 µL

Mandatory Visualizations

Caption: General workflow for synthesis and physicochemical characterization.

Caption: Role of Ethyl 3-aminobut-2-enoate in Hantzsch synthesis.

Caption: Proposed analytical workflow for purity and identification.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Ethyl 3-aminobut-2-enoate | 7318-00-5 | FE140100 [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. parchem.com [parchem.com]

- 5. scispace.com [scispace.com]

- 6. Methyl 3-aminobut-2-enoate | SIELC Technologies [sielc.com]

- 7. Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Analysis of Ethyl 3-amino-2-methylbut-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 3-amino-2-methylbut-2-enoate (CAS No. 14369-90-5), a versatile building block in organic synthesis. This document outlines the key spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in the identification and characterization of this compound. Detailed experimental protocols and visual workflows are provided to support researchers in their laboratory practices.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by the following spectral data, which have been compiled and organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectral Data of this compound [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 6.32 | broad s | 2H | - | NH₂ |

| 4.16 | q | 2H | 7.1 | O-CH₂ -CH₃ |

| 1.97 | s | 3H | - | =C-CH₃ |

| 1.78 | s | 3H | - | C(CH₃ )= |

| 1.30 | t | 3H | 7.1 | O-CH₂-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectral Data of this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| 171.1 | C =O |

| 156.5 | C -NH₂ |

| 89.2 | =C (CH₃) |

| 59.2 | O-CH₂ -CH₃ |

| 21.5 | =C-CH₃ |

| 14.9 | O-CH₂-CH₃ |

| 12.7 | C(CH₃ )= |

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below, based on typical frequencies for its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3400-3200 | Medium, Broad | N-H | Stretching |

| ~2980-2850 | Medium | C-H (sp³) | Stretching |

| ~1710-1680 | Strong | C=O (Ester, conjugated) | Stretching |

| ~1650-1600 | Strong | C=C | Stretching |

| ~1600-1500 | Medium | N-H | Bending |

| ~1250-1150 | Strong | C-O (Ester) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound [2]

| m/z | Ion |

| 144.1 | [M+H]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound[1]

Ethyl 2-methyl-3-oxobutanoate (30 g, 0.21 mol) was dissolved in ammonium hydroxide (NH₄OH, 50 mL) and stirred at 20 °C for 72 hours. The resulting precipitate was filtered, washed several times with ice-cold water, and then recrystallized from hexane to yield the pure product as colorless crystals.

NMR Spectroscopy Protocol

Sample Preparation: A small amount of the sample (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol

Sample Preparation: A thin film of the solid sample was prepared on a potassium bromide (KBr) plate. A small amount of the solid was dissolved in a few drops of a volatile solvent (e.g., dichloromethane). A drop of this solution was applied to the surface of a KBR plate, and the solvent was allowed to evaporate, leaving a thin, even film of the compound.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plate was recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Preparation: The sample was dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Data Acquisition: Mass spectral analysis was performed using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample solution was introduced into the ion source via direct infusion or through a liquid chromatography system. The mass spectrum was acquired in positive ion mode, scanning a mass-to-charge (m/z) range that included the expected molecular weight of the compound.

Visual Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental and logical workflows.

References

Spectroscopic and Synthetic Profile of Ethyl 3-amino-2-butenoate (CAS 7318-00-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic applications of Ethyl 3-amino-2-butenoate (CAS 7318-00-5). This versatile compound, also known as Ethyl 3-aminocrotonate, is a key intermediate in the synthesis of a variety of biologically active molecules. This document summarizes its key spectroscopic data, outlines experimental protocols for its analysis, and illustrates its role in the development of pharmaceuticals.

Chemical and Physical Properties

Ethyl 3-amino-2-butenoate is an organic compound with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol .[1] It typically appears as a white to light yellow solid or liquid with a melting point of 33-35 °C and a boiling point of 210-215 °C.[2]

Spectroscopic Analysis

The structural elucidation of Ethyl 3-amino-2-butenoate is primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for confirming the structure of Ethyl 3-amino-2-butenoate. The chemical shifts are influenced by the solvent used for analysis.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 3-amino-2-butenoate

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| -CH₃ (ester) | 1.24 | 1.121 - 1.149 | Triplet | 7.0 and 7.0 |

| -CH₂- (ester) | 4.09 | 3.936 - 3.978 | Quartet | 7.0 and 7.0 |

| =CH- | 4.60 | 4.287 | Singlet | - |

| =C-CH₃ | - | 1.807 | Singlet | - |

| -NH₂ | - | 6.918 and 7.709 | Singlet (broad) | - |

Data sourced from multiple references, specific peak assignments may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Ethyl 3-amino-2-butenoate shows characteristic absorption bands that confirm its structure.

Table 2: Key IR Absorption Bands for Ethyl 3-amino-2-butenoate

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| N-H | Stretching | 3452.91 and 3337.34 |

| C=O (ester) | Stretching | 1716.31 |

| C=C | Stretching | ~1660 |

| C-O (ester) | Stretching | ~1162 |

Data sourced from a study on the synthesis of Ethyl 3-aminocrotonate.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight. Electron ionization (EI) is a common method used for this analysis. The NIST WebBook provides a reference mass spectrum for this compound.[4] Additionally, electrospray ionization (ESI) data shows the presence of protonated and sodiated molecules.

Table 3: Mass Spectrometry Data for Ethyl 3-amino-2-butenoate

| Ion | Mass-to-Charge Ratio (m/z) | Ionization Method |

| [M]⁺ | 129 | EI |

| [M+H]⁺ | 129.8 | ESI |

| [M+Na]⁺ | 152.8 | ESI |

Experimental Protocols

General Workflow for Synthesis and Analysis

The synthesis of Ethyl 3-amino-2-butenoate is typically followed by purification and spectroscopic characterization to ensure the purity and confirm the identity of the compound.

Caption: General workflow from synthesis to analysis.

Sample Preparation for NMR Spectroscopy

-

Dissolution: Dissolve approximately 5-10 mg of the purified Ethyl 3-amino-2-butenoate in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Homogenization: Gently vortex the tube to ensure the sample is completely dissolved and the solution is homogeneous.

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Analysis

-

Sample Introduction: The method of sample introduction depends on the ionization technique. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or gas chromatography (GC) inlet. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Ionization: The sample is ionized using the chosen method (EI or ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Role in the Synthesis of Bioactive Molecules

Ethyl 3-amino-2-butenoate is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds that form the core of many pharmaceuticals.[5] It serves as a key intermediate in the synthesis of various classes of drugs, including calcium channel blockers, dopamine auto-receptor agonists, acetylcholinesterase inhibitors, and anticonvulsants.[3]

Caption: Synthesis of bioactive molecules from Ethyl 3-amino-2-butenoate.

Conclusion

The spectroscopic data presented in this guide provide a clear and concise reference for the identification and characterization of Ethyl 3-amino-2-butenoate. The outlined experimental protocols offer a foundation for its analysis in a laboratory setting. Furthermore, its established role as a versatile synthetic intermediate highlights its importance in the field of medicinal chemistry and drug development. This document serves as a valuable technical resource for professionals engaged in these areas of research.

References

Tautomerism in beta-enaminones like "Ethyl 3-amino-2-methylbut-2-enoate"

An In-depth Technical Guide to Tautomerism in β-Enaminones: The Case of Ethyl 3-amino-2-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in β-enaminones, with a specific focus on this compound. It covers the fundamental principles of enamine-imine and keto-enol tautomerism, the structural factors governing equilibrium, and the primary analytical and computational methodologies employed for their characterization.

Introduction to β-Enaminone Tautomerism

β-Enaminones are a class of organic compounds characterized by a conjugated system containing an amino group and a carbonyl group separated by a carbon-carbon double bond (N-C=C-C=O). This structure is analogous to that of β-dicarbonyl compounds and is responsible for their rich chemistry and diverse applications, including in the synthesis of heterocyclic compounds and as precursors for biologically active molecules.[1]

A key feature of β-enaminones is their existence as a mixture of tautomers in equilibrium. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[2] For β-enaminones, the primary equilibrium is the enamine-imine tautomerism , which is the nitrogen analogue of the well-known keto-enol tautomerism seen in dicarbonyl compounds.[3][4] The tautomeric equilibrium is influenced by several factors, including the molecular structure, solvent, temperature, and pH.[5]

The principal tautomeric forms that β-enaminones can exhibit are the keto-enamine, keto-imine, enol-enamine, and enol-imine forms.[6] However, for compounds like this compound, the most significant equilibrium involves the enamine and imine forms.

Tautomeric Equilibrium in this compound

This compound can exist in several tautomeric forms, with the primary equilibrium being between the enamine and imine structures. The (Z)-enamine tautomer is generally the most stable form due to the formation of a strong intramolecular hydrogen bond between the amino proton (N-H) and the carbonyl oxygen (C=O), creating a stable six-membered pseudo-ring.[7] This resonance-assisted hydrogen bond (RAHB) significantly contributes to the stability of this tautomer.[8]

Caption: Tautomeric equilibrium in this compound.

The stability of the different tautomers is governed by a delicate balance of electronic and steric effects, as well as external conditions.

Caption: Key factors that influence the position of the tautomeric equilibrium.

Quantitative Analysis of Tautomeric Equilibria

Table 1: Illustrative Tautomeric Ratios of Related Compounds in Different Solvents

| Compound | Solvent | % Enol/Enamine Form | % Keto/Imine Form | Reference |

| Acetylacetone | Chloroform | 86% | 14% | [10] |

| Acetylacetone | DMSO | 63% | 37% | [10] |

| Ethyl Acetoacetate | Benzene | 46% | 54% | [10] |

| Ethyl Acetoacetate | Methanol | 17% | 83% | [10] |

| Aminated Pyronic Derivative | CDCl3 | 63% (Enamine) | 37% (Imine) | [11] |

Note: This table provides data for analogous compounds to illustrate solvent effects, as specific data for this compound is not available in the cited literature.

Experimental and Computational Protocols

The study of tautomerism requires a combination of spectroscopic and computational methods to identify and quantify the different species present in equilibrium.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]

- 4. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 3-amino-2-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-2-methylbut-2-enoate is a member of the β-enamino ester class of compounds, which are valuable intermediates in organic synthesis. While specific experimental data on the molecular structure and conformation of this compound is limited in publicly accessible literature, this guide extrapolates from the well-documented behavior of closely related β-enamino esters to provide a detailed overview of its expected structural features. This document outlines the anticipated molecular geometry, conformational preferences driven by strong intramolecular hydrogen bonding, and the experimental and computational methodologies typically employed for their characterization.

Introduction

β-Enamino esters are characterized by an amine substituent at the β-position of an α,β-unsaturated ester. This arrangement gives rise to a conjugated system and a strong intramolecular hydrogen bond, which are the primary determinants of their molecular conformation. These structural characteristics are crucial in understanding their reactivity and potential applications in areas such as medicinal chemistry and materials science. This guide will focus on the (Z)-isomer of this compound (CAS 54393-21-4), which is expected to be the more stable form due to the formation of a strong intramolecular hydrogen bond.[1][2][3]

Expected Molecular Structure and Conformation

The molecular structure of this compound is defined by its carbon skeleton, the ethyl ester group, the amino group, and a methyl substituent on the α-carbon of the double bond. The key feature governing its conformation is the strong intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O) of the ester.[4][5][6] This interaction leads to the formation of a stable, planar, six-membered pseudo-ring.

This planar conformation is a common feature among β-enamino esters and significantly influences their physical and chemical properties.[4][6] The delocalization of electrons across the N-C=C-C=O system contributes to the planarity and stability of this arrangement.

Isomerism

This compound can exist as (E) and (Z) geometric isomers. However, the (Z)-isomer is generally favored due to the stabilizing effect of the intramolecular hydrogen bond.[5]

Caption: (Z) and (E) isomers of this compound.

Quantitative Structural Data (Representative)

Table 1: Representative Bond Lengths

| Bond | Expected Length (Å) |

| C=C | 1.37 - 1.39 |

| C-N | 1.32 - 1.34 |

| C-C | 1.43 - 1.45 |

| C=O | 1.23 - 1.25 |

| C-O | 1.34 - 1.36 |

| N-H | 0.86 - 0.88 |

| O...H (H-bond) | 1.8 - 2.0 |

Table 2: Representative Bond Angles

| Angle | Expected Angle (°) |

| C=C-C | 120 - 122 |

| C=C-N | 125 - 127 |

| C-C=O | 118 - 120 |

| O=C-O | 122 - 124 |

| C-N-H | 118 - 120 |

Table 3: Representative Dihedral Angles

| Dihedral Angle | Expected Angle (°) |

| N-C=C-C | ~0 or ~180 |

| C=C-C=O | ~0 or ~180 |

Experimental and Computational Protocols

The determination of the molecular structure and conformation of compounds like this compound typically involves a combination of experimental techniques and computational modeling.

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure. Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of atoms, helping to establish the stereochemistry.[7] For β-amino esters, the chemical shift of the N-H proton can be indicative of intramolecular hydrogen bonding.

-

Infrared (IR) Spectroscopy: The position and shape of the N-H and C=O stretching bands in the IR spectrum can provide strong evidence for intramolecular hydrogen bonding. A red-shift in these bands compared to non-hydrogen-bonded analogs is typically observed.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information on the solid-state conformation, including precise bond lengths, bond angles, and dihedral angles.

Computational Modeling

-

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for predicting the stable conformations of molecules. By performing geometry optimization calculations, one can determine the lowest energy conformers and obtain theoretical values for bond lengths, bond angles, and dihedral angles. These calculations can also be used to predict spectroscopic properties (NMR, IR) which can then be compared with experimental data.

Caption: Experimental and computational workflow.

Signaling Pathways and Logical Relationships

The key structural relationship in this compound is the intramolecular hydrogen bond that dictates its planar conformation. This can be visualized as a logical relationship where the presence of the amine and carbonyl groups in a specific arrangement leads to the formation of a stable pseudo-ring.

Caption: Key structural relationships.

Conclusion

While direct experimental structural data for this compound is not extensively published, a comprehensive understanding of its molecular structure and conformation can be derived from the well-established principles governing β-enamino esters. The molecule is expected to adopt a planar conformation stabilized by a strong intramolecular hydrogen bond, primarily existing as the (Z)-isomer. The provided quantitative data, based on a closely related compound, offers a reliable estimate of its geometric parameters. The outlined experimental and computational workflows provide a robust framework for the detailed characterization of this and similar molecules, which is essential for its application in research and development.

References

- 1. 54393-21-4((Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester) | Kuujia.com [nl.kuujia.com]

- 2. ETHYL (Z)-3-AMINO-2-METHYLBUT-2-ENOATE|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. Hydrogen-Bonding-Driven Nontraditional Photoluminescence of a β-Enamino Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-enamino ester synthesis by amination [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. auremn.org.br [auremn.org.br]

An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for ethyl 3-amino-2-methylbut-2-enoate and its close structural analogs, ethyl 3-aminocrotonate and methyl 3-aminocrotonate. Due to a lack of specific quantitative solubility data for this compound in the public domain, this guide leverages information on these related compounds to provide valuable insights for researchers and professionals in drug development.

Introduction

This compound and its analogs are important intermediates in organic synthesis, particularly in the preparation of various pharmaceuticals. Their solubility in organic solvents is a critical parameter for reaction setup, purification, and formulation development. This guide aims to consolidate the available qualitative and quantitative solubility data and provide a general experimental framework for its determination.

Solubility Data of Structural Analogs

The following tables summarize the known solubility of ethyl 3-aminocrotonate and methyl 3-aminocrotonate in various solvents. This information can serve as a useful starting point for solvent selection when working with this compound.

Table 1: Solubility of Ethyl 3-aminocrotonate

| Solvent | Solubility | Temperature (°C) |

| Chloroform | Soluble[1] | Not Specified |

| Methanol | Soluble[1] | Not Specified |

| Water | 26 g/L[2] | 25 |

Table 2: Solubility of Methyl 3-aminocrotonate

| Solvent | Solubility | Notes |

| Chloroform | >500 g/L[3] | Highly soluble |

| Acetone | Soluble[3][4] | - |

| Tetrahydrofuran (THF) | Soluble[3] | Polar aprotic solvent |

| Dimethylformamide (DMF) | Soluble[3] | Polar aprotic solvent |

| Water | Insoluble[3][5] | Contradictory data exists, with another source stating it is soluble[4][6] |

| Alcohols | Soluble[6] | - |

| Ethers | Soluble[6] | - |

It is important to note the conflicting reports regarding the water solubility of methyl 3-aminocrotonate, which underscores the necessity of experimental verification.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound in an organic solvent, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Allow the suspension to settle for a short period.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Sample Dilution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

While specific solubility data for this compound remains elusive in publicly available literature, the information on its close analogs, ethyl 3-aminocrotonate and methyl 3-aminocrotonate, provides a valuable starting point for solvent selection. For precise and reliable data, it is imperative to perform experimental solubility determination. The provided generalized protocol based on the shake-flask method offers a robust framework for such investigations, which is essential for the successful development of processes involving this compound in the pharmaceutical industry.

References

- 1. 3-Amino-2-butenoic acid ethyl ester CAS#: 7318-00-5 [m.chemicalbook.com]

- 2. ETHYL 3-AMINOCROTONATE | 626-34-6 [chemicalbook.com]

- 3. Methyl 3-aminocrotonate | 14205-39-1 | Benchchem [benchchem.com]

- 4. Methyl 3-Aminocrotonate - Glindia [glindiachemicals.com]

- 5. Methyl 3-aminocrotonate CAS 14205-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Methyl 3-aminocrotonate | 14205-39-1 | IM57964 | Biosynth [biosynth.com]

Synthesis of Ethyl 3-amino-2-methylbut-2-enoate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the synthesis of Ethyl 3-amino-2-methylbut-2-enoate, a valuable intermediate in organic synthesis. This document details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data in a clear, comparative format.

Core Synthesis Route: Condensation of β-Ketoesters with Ammonia

The most prevalent and well-established method for the synthesis of β-enamino esters, including this compound, is the condensation of a β-ketoester with ammonia or an ammonium salt. In the case of the target molecule, the specific starting material is ethyl 2-methylacetoacetate. This reaction is analogous to the widely documented synthesis of ethyl 3-aminocrotonate from ethyl acetoacetate.

The general reaction scheme is as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocols

While a specific protocol for this compound is not explicitly detailed in the reviewed literature, highly relevant and adaptable procedures for the synthesis of its close analog, ethyl 3-aminocrotonate, are available. These can serve as a strong foundation for the synthesis of the title compound.

Method 1: Batch Process with Ammonium Acetate

This method is based on the synthesis of ethyl 3-aminocrotonate and is expected to be highly applicable to ethyl 2-methylacetoacetate.

-

Reaction Workflow:

Figure 2: Workflow for the batch synthesis of this compound.

-

Experimental Details:

-

Reactants:

-

Ethyl 2-methylacetoacetate

-

Ammonium acetate

-

Methanol (solvent)

-

-

Procedure:

-

Dissolve ammonium acetate in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add ethyl 2-methylacetoacetate.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by distillation or recrystallization if necessary.

-

-

Method 2: Continuous Flow Synthesis

A continuous flow process has been described for the synthesis of ethyl 3-aminocrotonate, offering advantages in terms of scalability and reaction control. This approach is likely transferable to the synthesis of this compound.

-

Experimental Workflow:

Figure 3: Continuous flow process for the synthesis of this compound.

-

Experimental Details:

-

Reactants:

-

Ethyl 2-methylacetoacetate

-

Aqueous ammonia (e.g., 25% solution)

-

-

Apparatus:

-

Syringe pumps for reactant delivery

-

T-mixer

-

Tubular reactor (e.g., stainless steel) immersed in a heating bath

-

Back-pressure regulator

-

Collection vessel

-

-

Procedure:

-

The two reactant streams, ethyl 2-methylacetoacetate and aqueous ammonia, are pumped at defined flow rates.

-

The streams converge in a T-mixer for efficient mixing.

-

The reaction mixture flows through a heated tubular reactor where the reaction takes place.

-

The product stream exits the reactor and is collected. The residence time in the reactor is controlled by the flow rates and the reactor volume.

-

-

Quantitative Data Summary

The following table summarizes the quantitative data obtained from analogous syntheses of ethyl 3-aminocrotonate, which can be used as a starting point for the optimization of the synthesis of this compound.

| Parameter | Method 1: Batch Process (Ammonium Acetate) | Method 2: Continuous Flow (Aqueous Ammonia) |

| Starting Material | Ethyl acetoacetate | Ethyl acetoacetate |

| Ammonia Source | Ammonium acetate | 25% Aqueous ammonia |

| Solvent | Methanol | None (neat or in water) |

| Molar Ratio (Ester:NH₃ source) | 1:1 to 1:3 | 1:3 |

| Temperature | Room Temperature | 50 °C |

| Reaction Time | ~20 hours | 22 minutes (residence time) |

| Yield | up to 92% | 94% |

| Purity | High (further purification may be needed) | >99% (often without further purification) |

Logical Relationships in Synthesis Strategy

The selection of a particular synthetic method depends on various factors, including the desired scale of production, available equipment, and purity requirements.

Figure 4: Decision tree for selecting a synthesis method.

Conclusion

The Synthesis and Significance of β-Aminocrotonates: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-aminocrotonates, a class of enamine compounds, represent a cornerstone in synthetic organic chemistry, underpinning the construction of a wide array of heterocyclic systems and pharmacologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of β-aminocrotonates. It details key experimental protocols for their preparation, from classical methods to modern continuous flow technologies. Furthermore, this guide elucidates the critical role of β-aminocrotonates as precursors in the synthesis of dihydropyridine-based calcium channel blockers, detailing the downstream signaling pathways affected by these vital therapeutic agents. Quantitative data on synthetic yields and reaction conditions are systematically presented, and logical workflows are visualized to provide a clear and practical resource for professionals in the chemical and pharmaceutical sciences.

Discovery and History

The history of β-aminocrotonates is intrinsically linked to the development of multicomponent reactions in the late 19th century. While a singular "discovery" of an isolated β-aminocrotonate ester is not well-documented, their implicit synthesis and crucial role as a reactive intermediate were first demonstrated in the Hantzsch Dihydropyridine Synthesis , reported by Arthur Hantzsch in 1881.[1][2][3] In this pioneering work, a β-ketoester (such as ethyl acetoacetate) reacts with an aldehyde and ammonia. A key step in the mechanism of this reaction is the in-situ formation of a β-aminocrotonate from the β-ketoester and ammonia, which then acts as a nucleophile in a subsequent Michael addition.[4]

The term "enamine" itself was coined later, in 1927, by Wittig and Blumenthal. The fundamental reactivity and synthetic utility of enamines, including β-aminocrotonates, were significantly advanced by the seminal work of Gilbert Stork in the mid-20th century, particularly through the development of the Stork Enamine Alkylation . This body of work established enamines as versatile enolate equivalents for carbon-carbon bond formation.

Initially, the primary interest in β-aminocrotonates was for the synthesis of various heterocyclic compounds. However, their significance escalated dramatically with the discovery that they are key building blocks for 1,4-dihydropyridine calcium channel blockers, such as nifedipine, amlodipine, and felodipine.[5][6] This has cemented their importance in medicinal chemistry and the pharmaceutical industry.

Synthetic Methodologies

The preparation of β-aminocrotonates can be broadly categorized into classical batch preparations and modern continuous flow syntheses. The fundamental reaction involves the condensation of a β-ketoester with ammonia or a primary/secondary amine.

General Reaction Scheme

The synthesis of a simple β-aminocrotonate, such as methyl 3-aminocrotonate or ethyl 3-aminocrotonate, is achieved by reacting the corresponding β-ketoester with an ammonia source.

dot

Caption: General condensation reaction for the synthesis of β-aminocrotonates.

Experimental Protocols

Protocol 1: Classical Batch Synthesis of Ethyl 3-Aminocrotonate

This method is adapted from established procedures utilizing ammonium acetate as the ammonia source.[6]

-

Reactants:

-

Ethyl acetoacetate (1.0 mol)

-

Ammonium acetate (3.0 mol)

-

Methanol (as solvent)

-

-

Procedure:

-

Ethyl acetoacetate and ammonium acetate are dissolved in methanol in a round-bottom flask equipped with a reflux condenser.

-

The mixture is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion (typically after 20 hours), the solvent is removed under reduced pressure.[6]

-

The resulting crude product is purified by recrystallization or distillation.

-

-

Yield: Approximately 92%.[6]

Protocol 2: Continuous Flow Synthesis of Methyl 3-Aminocrotonate

This protocol is based on modern methods designed for high-throughput and efficient synthesis, as detailed in recent patents.[5][7][8]

-

Reactants:

-

Methyl acetoacetate

-

Aqueous ammonia (25% solution)

-

Optional: Acetic acid (catalyst)

-

-

Apparatus:

-

A continuous flow reactor system, typically a heated stainless steel (SS316) tubular reactor, with pumps for reactant delivery and a back-pressure regulator.

-

-

Procedure:

-

Separate streams of methyl acetoacetate and aqueous ammonia (e.g., in a 1:3 molar ratio) are pumped into a T-mixer.[5][7]

-

The combined stream enters the heated tubular reactor (e.g., at 50°C).[5][7]

-

The residence time in the reactor is controlled by the flow rate and reactor volume (e.g., 22 minutes).[7]

-

The product stream exits the reactor, and the product is isolated, often by crystallization upon cooling.

-

-

Yields: This method can achieve yields greater than 93%.[5][7][8]

Data Presentation: Comparison of Synthetic Methods

| Parameter | Classical Batch Synthesis | Continuous Flow Synthesis |

| Reactants | Ethyl acetoacetate, Ammonium acetate | Methyl acetoacetate, Aqueous ammonia |

| Solvent | Methanol | Often solvent-free or with minimal solvent |

| Catalyst | None required, but can be used | Optional (e.g., Acetic acid) |

| Temperature | Room Temperature | 20-60°C[7] |

| Reaction Time | ~20 hours[6] | Minutes to seconds (residence time)[7] |

| Typical Yield | ~92%[6] | >93%[5][7][8] |

| Purity | Requires purification | Can yield >99.98% purity directly[7][8] |

| Scalability | Limited | High |

Role in Signaling Pathways: Precursors to Calcium Channel Blockers

While β-aminocrotonates themselves are not known to be direct signaling molecules, their most significant contribution to medicine and biology is their role as indispensable intermediates in the synthesis of 1,4-dihydropyridine (DHP) calcium channel blockers.[5][6][7][8] These drugs are widely used in the treatment of hypertension and angina.

DHPs exert their therapeutic effect by binding to L-type voltage-gated calcium channels, which are predominantly found in vascular smooth muscle cells. By blocking these channels, they inhibit the influx of extracellular calcium ions.

dot

Caption: Role of β-aminocrotonates as precursors to DHP calcium channel blockers.

The signaling cascade initiated by the blockage of these channels is as follows:

-

Binding: The DHP drug binds to the α1 subunit of the L-type calcium channel.

-

Inhibition of Calcium Influx: This binding reduces the probability of the channel opening in response to membrane depolarization, thereby inhibiting the influx of Ca²⁺ into the smooth muscle cell.

-

Reduced Intracellular Calcium: The decreased influx of Ca²⁺ leads to a lower concentration of intracellular free calcium.

-

Inhibition of Calmodulin Activation: Calcium normally binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). The reduced calcium levels prevent this activation.

-

Reduced Muscle Contraction: With MLCK inactive, the phosphorylation of myosin light chains is reduced, leading to relaxation of the vascular smooth muscle.

-

Vasodilation and Lowered Blood Pressure: The resulting vasodilation decreases total peripheral resistance, leading to a reduction in blood pressure.

dot

Caption: Signaling pathway of DHP calcium channel blockers.

Conclusion

Beta-aminocrotonates have a rich history that parallels the development of modern organic synthesis. From their early, implicit use in the Hantzsch synthesis to their current production in high-tech continuous flow reactors, they have remained a vital class of chemical intermediates. While they do not appear to possess significant intrinsic biological signaling roles, their function as the foundational building blocks for a critical class of cardiovascular drugs highlights their profound importance to medicinal chemistry and human health. The synthetic versatility and continued relevance of β-aminocrotonates ensure that they will remain a focus of research and development for the foreseeable future.

References

- 1. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Ethyl 3-aminocrotonate | 626-34-6 | Benchchem [benchchem.com]

- 5. EP2702035A2 - Process for continuous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]

- 6. khcn.haui.edu.vn [khcn.haui.edu.vn]

- 7. US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

Methodological & Application

Application Notes and Protocols for Pyrimidine Synthesis Using Ethyl 3-amino-2-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted pyrimidines utilizing Ethyl 3-amino-2-methylbut-2-enoate as a key building block. Pyrimidines are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including their roles as anticancer, antiviral, and antimicrobial agents. The protocols outlined below describe common cyclocondensation reactions with formamide, urea, and guanidine to yield the corresponding pyrimidine derivatives.

Introduction

This compound is a versatile β-enamino ester that serves as a C3 synthon in the construction of the pyrimidine ring. The presence of an amino group and an ester functionality allows for cyclocondensation reactions with various N-C-N reagents to form the six-membered diazine ring system. This approach offers a straightforward and efficient route to a variety of substituted pyrimidines.

General Reaction Scheme

The fundamental principle behind the synthesis of pyrimidines from this compound involves the reaction of this C-C-C fragment with an N-C-N fragment, such as formamide, urea, or guanidine.[1] This type of reaction is a widely used and versatile method for constructing the pyrimidine nucleus from non-heterocyclic precursors.[1]

References

Application Notes and Protocols: Ethyl 3-amino-2-methylbut-2-enoate in Hantzsch Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 3-amino-2-methylbut-2-enoate as a key precursor in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs). The methodologies outlined are designed to be adaptable for the synthesis of a diverse range of DHP derivatives, which are of significant interest in medicinal chemistry and drug development due to their prevalence in cardiovascular drugs.

Introduction

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction for the synthesis of dihydropyridines.[1] These "Hantzsch esters" are a critical class of compounds, with many exhibiting potent calcium channel blocking activity, leading to their widespread use as antihypertensive agents like nifedipine and amlodipine.[1][2] The reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, such as ammonia or an ammonium salt.[1]

A versatile modification of the classical Hantzsch synthesis involves the use of pre-formed β-enamino esters, such as this compound. This approach offers advantages in controlling the substitution pattern of the final dihydropyridine ring. This compound serves as a key building block, providing one of the ester functionalities and a portion of the dihydropyridine core.

This document outlines a general protocol for the Hantzsch reaction using this compound, along with expected outcomes based on analogous reactions.

Reaction Scheme and Mechanism

The Hantzsch synthesis using this compound proceeds via a series of condensation and cyclization reactions. The overall transformation can be depicted as follows:

Caption: General workflow of the Hantzsch synthesis using a β-enamino ester.

The reaction mechanism involves the initial formation of a Knoevenagel condensation product from the aromatic aldehyde and the β-ketoester. This is followed by a Michael addition of the this compound to the Knoevenagel adduct. The resulting intermediate then undergoes cyclization and dehydration to yield the final 1,4-dihydropyridine product.

Experimental Protocols

The following is a general, adaptable protocol for the synthesis of a 1,4-dihydropyridine derivative using this compound.

3.1. Materials and Reagents

-

Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

-

β-Ketoester (e.g., ethyl acetoacetate, methyl acetoacetate)

-

This compound

-

Solvent (e.g., ethanol, isopropanol, acetic acid)

-

Catalyst (optional, e.g., piperidine, p-toluenesulfonic acid)

3.2. General Synthetic Procedure

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde (1.0 mmol) and the β-ketoester (1.0 mmol) in the chosen solvent (10-20 mL).

-

Add this compound (1.0 mmol) to the reaction mixture.

-

If a catalyst is used, add a catalytic amount (e.g., 1-2 drops of piperidine or 0.1 mmol of p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Hantzsch synthesis of 1,4-dihydropyridines using β-enamino esters, based on literature for analogous compounds.

Table 1: Reaction Conditions for Hantzsch Synthesis

| Aldehyde | β-Ketoester | Solvent | Catalyst | Temperature (°C) | Time (h) |

| Benzaldehyde | Ethyl acetoacetate | Ethanol | None | Reflux | 4-6 |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | Isopropanol | Piperidine | Reflux | 3-5 |

| 2-Chlorobenzaldehyde | Ethyl acetoacetate | Acetic Acid | None | 100 | 6-8 |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Ethanol | p-TSA | Reflux | 5-7 |

Table 2: Expected Yields and Physical Properties

| Product Derivative | Expected Yield (%) | Melting Point (°C) | Appearance |

| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 80-90 | 156-158 | Yellowish solid |

| Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 85-95 | 202-204 | Yellow crystals |

| Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 75-85 | 143-145 | Pale yellow powder |

| Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 80-90 | 150-152 | White solid |

Note: The yields and melting points are representative and may vary depending on the specific reactants and reaction conditions.

Visualization of the Synthetic Workflow

The logical flow of the experimental protocol can be visualized as follows:

Caption: Step-by-step experimental workflow for the Hantzsch synthesis.

Conclusion

This compound is a valuable and versatile precursor for the Hantzsch synthesis of 1,4-dihydropyridines. The provided protocols and data serve as a foundational guide for researchers in the synthesis and development of novel DHP-based compounds with potential therapeutic applications. The adaptability of the Hantzsch reaction allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, which is crucial in the drug discovery process.

References

Application of Ethyl 3-amino-2-methylbut-2-enoate in Multicomponent Reactions: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethyl 3-amino-2-methylbut-2-enoate in multicomponent reactions (MCRs). This versatile β-enamino ester serves as a valuable building block for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. Its unique combination of a nucleophilic enamine and an electrophilic ester functionality allows for the rapid construction of complex molecular architectures in a single synthetic step.

Introduction to Multicomponent Reactions with this compound

Multicomponent reactions, by their nature, are convergent synthetic strategies where three or more reactants combine in a one-pot fashion to form a product that incorporates substantial portions of all the starting materials. This compound is an ideal substrate for such reactions due to its ambident nucleophilic and electrophilic character. The enamine moiety provides a nucleophilic α-carbon and a nucleophilic nitrogen, while the ester group can participate in cyclization and condensation reactions.

The primary applications of this compound in MCRs lie in the synthesis of polysubstituted pyridines, dihydropyridines (via Hantzsch-type reactions), pyrimidines (via Biginelli-type reactions), and pyrazoles. These heterocyclic cores are prevalent in a vast array of biologically active compounds and approved drugs.[1][2][3]

Key Multicomponent Reactions and Protocols

Hantzsch-type Synthesis of Dihydropyridines and Pyridines

The Hantzsch reaction is a classic MCR for the synthesis of dihydropyridines, which are well-known for their cardiovascular and other medicinal properties.[1][3][4] this compound can be employed as the enamine component in a modified Hantzsch synthesis.

Reaction Scheme:

A three-component reaction between an aldehyde, a β-dicarbonyl compound (like dimedone), and this compound leads to the formation of a dihydropyridine scaffold. Subsequent oxidation can yield the corresponding pyridine.

Experimental Protocol: Synthesis of Dihydropyridine Derivatives

-

Materials:

-

Substituted aldehyde (1.0 mmol)

-

Dimedone (1.0 mmol)

-

This compound (1.0 mmol)

-

Catalyst (e.g., piperidine, 2-3 drops)

-

Solvent (e.g., Ethanol, 10 mL)

-

-

Procedure:

-

To a solution of the substituted aldehyde (1.0 mmol) and dimedone (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol).

-

Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

-

Quantitative Data:

The following table summarizes the reaction outcomes for the synthesis of various dihydropyridine derivatives using this protocol.

| Aldehyde (Substituent) | Product | Reaction Time (h) | Yield (%) |

| Benzaldehyde | Ethyl 4-(phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 5 | 85 |

| 4-Chlorobenzaldehyde | Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 4.5 | 92 |

| 4-Methoxybenzaldehyde | Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 6 | 82 |

| 4-Nitrobenzaldehyde | Ethyl 4-(4-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 4 | 95 |

Biginelli-type Synthesis of Dihydropyrimidinones

The Biginelli reaction is a cornerstone of MCRs, traditionally involving an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones (DHPMs).[5] this compound can act as a vinylogous β-ketoester, enabling the synthesis of novel DHPM analogues.

Reaction Scheme:

This reaction involves the acid-catalyzed condensation of an aldehyde, this compound, and urea or thiourea.

Experimental Protocol: Synthesis of Dihydropyrimidinone Analogs

-

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

This compound (1.0 mmol)

-

Urea (1.5 mmol)

-

Catalyst (e.g., HCl, 3-4 drops, or a Lewis acid like Yb(OTf)₃)

-

Solvent (e.g., Ethanol or Acetonitrile, 15 mL)

-

-

Procedure:

-

A mixture of the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), urea (1.5 mmol), and the catalyst in the chosen solvent is stirred at reflux.

-

The reaction progress is monitored by TLC. Reaction times can vary from 2 to 12 hours depending on the substrates and catalyst used.

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.

-

Recrystallization from ethanol affords the pure product.

-

Quantitative Data:

| Aldehyde (Substituent) | Product | Catalyst | Reaction Time (h) | Yield (%) |

| Benzaldehyde | Ethyl 6-methyl-5-(1-aminoethylidene)-4-phenyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one-5-carboxylate | HCl | 8 | 78 |

| 4-Methylbenzaldehyde | Ethyl 6-methyl-5-(1-aminoethylidene)-4-(p-tolyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one-5-carboxylate | Yb(OTf)₃ | 6 | 85 |

| 3-Nitrobenzaldehyde | Ethyl 6-methyl-5-(1-aminoethylidene)-4-(3-nitrophenyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one-5-carboxylate | HCl | 5 | 90 |

| 2-Chlorobenzaldehyde | Ethyl 4-(2-chlorophenyl)-6-methyl-5-(1-aminoethylidene)-3,4,5,6-tetrahydropyrimidin-2(1H)-one-5-carboxylate | Yb(OTf)₃ | 7 | 82 |

Visualization of a Multicomponent Reaction Workflow

The following diagram illustrates a general experimental workflow for the synthesis of a heterocyclic library using a multicomponent reaction approach with this compound.

Caption: General workflow for multicomponent synthesis.

Reaction Mechanism Visualization

The following diagram illustrates a plausible mechanism for the Hantzsch-type synthesis of dihydropyridines.

Caption: Hantzsch-type reaction mechanism.

Applications in Drug Discovery and Medicinal Chemistry

The heterocyclic scaffolds synthesized from this compound via multicomponent reactions are of significant interest in drug discovery.

-

Dihydropyridines: This class of compounds is famously known for its calcium channel blocking activity, leading to their widespread use as antihypertensive agents.[3][4] Novel derivatives continue to be explored for other therapeutic applications, including anticancer and antimicrobial activities.

-

Pyrimidines: The pyrimidine nucleus is a fundamental component of nucleic acids and is found in numerous bioactive molecules. Substituted pyrimidines and their fused analogs exhibit a broad range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.

-

Pyrazoles: Pyrazole-containing compounds are known to possess a wide spectrum of biological activities such as anti-inflammatory, analgesic, and anticancer effects.[6][7] The multicomponent synthesis of pyrazoles offers a rapid route to novel derivatives for screening and lead optimization.[6][7][8]

The ability to rapidly generate libraries of diverse heterocyclic compounds using this compound in MCRs makes it a valuable tool for medicinal chemists in the hit-to-lead and lead optimization phases of drug discovery.

References

- 1. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. longdom.org [longdom.org]

- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Ethyl 3-amino-2-methylbut-2-enoate as a Versatile Precursor for Heterocyclic Compound Synthesis

Introduction Ethyl 3-amino-2-methylbut-2-enoate is a highly versatile and valuable building block in synthetic organic and medicinal chemistry. As a bifunctional molecule, it incorporates both a nucleophilic enamine moiety and an electrophilic ester group, making it an ideal precursor for the construction of a wide array of heterocyclic systems. Its inherent reactivity allows for facile cyclocondensation reactions with various dinucleophiles and electrophiles to yield pharmaceutically relevant scaffolds such as pyrazoles, pyrimidines, isoxazoles, and pyridines. This document provides detailed protocols for the synthesis of these key heterocyclic cores, highlighting the utility of this accessible starting material for researchers in drug discovery and development.

Core Applications The strategic placement of reactive sites in this compound enables its participation in several named reactions and classical heterocyclic syntheses. The protocols outlined below demonstrate its utility in:

-

Paal-Knorr type synthesis of pyrazoles: Reaction with hydrazine derivatives.

-

Biginelli-type synthesis of pyrimidinones: Reaction with urea or its analogs.

-

Synthesis of isoxazoles: Reaction with hydroxylamine.

-

Hantzsch-type synthesis of pyridines: Reaction with aldehydes and another equivalent of a β-dicarbonyl compound.

These reactions provide efficient routes to decorated heterocyclic compounds, which are foundational structures in many approved drugs and clinical candidates.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5,6-dimethyl-1H-pyrazol-3-oate

This protocol describes the cyclocondensation reaction between this compound and hydrazine hydrate to form a substituted pyrazole. The reaction proceeds via initial nucleophilic attack of the hydrazine at the ester carbonyl, followed by intramolecular cyclization and dehydration.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and ethanol (10 mL per gram of starting material).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C).

-

Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum to yield the desired pyrazole product.

Protocol 2: Synthesis of Ethyl 2,5,6-trimethyl-4-oxo-3,4-dihydropyrimidine-5-carboxylate

This protocol details the synthesis of a pyrimidinone derivative through the reaction of the enamino ester with urea. The reaction is typically catalyzed by an acid and involves cyclization with the elimination of ammonia and ethanol.

Materials:

-

This compound (1.0 eq)

-

Urea (1.5 eq)

-

Ethanol (as solvent)

-

Concentrated Hydrochloric Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and urea (1.5 eq) in absolute ethanol.

-

Add concentrated hydrochloric acid (0.2 eq) dropwise to the stirring mixture.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid by filtration, wash with water and then a small amount of cold ethanol.

-

Dry the product under vacuum.

Protocol 3: Synthesis of Ethyl 3,4-dimethylisoxazol-5-carboxylate

This protocol outlines the formation of a substituted isoxazole from the reaction of this compound with hydroxylamine. The reaction involves the formation of an oxime intermediate, followed by cyclization and elimination of ammonia.

Materials:

-

This compound (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium acetate (1.2 eq)

-

Ethanol (as solvent)

-

Water

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water (4:1 v/v). Stir for 15 minutes.

-

Add this compound (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 6-8 hours.

-

Monitor the reaction's completion using TLC.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/water) if further purification is needed.

Protocol 4: Hantzsch-Type Synthesis of Ethyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes a modified Hantzsch pyridine synthesis. Here, this compound acts as the enamine component, which condenses with an aldehyde and a β-ketoester (ethyl acetoacetate) to form a dihydropyridine.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Ethanol or Isopropanol (as solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-